molecular formula C21H23N3O4 B11629589 ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate

ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate

Cat. No.: B11629589
M. Wt: 381.4 g/mol
InChI Key: JCDUMPIBDWUUQW-HYARGMPZSA-N
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Description

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 1H-indole-3-carboxaldehyde with 2-(3-methoxyphenoxy)ethylamine to form an intermediate Schiff base. This intermediate is then reacted with ethoxycarbonylhydrazine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to reduce inflammation .

Comparison with Similar Compounds

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can be compared with other indole derivatives, such as:

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used as an anti-inflammatory agent.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties .

The uniqueness of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl N-[(E)-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C21H23N3O4/c1-3-27-21(25)23-22-14-16-15-24(20-10-5-4-9-19(16)20)11-12-28-18-8-6-7-17(13-18)26-2/h4-10,13-15H,3,11-12H2,1-2H3,(H,23,25)/b22-14+

InChI Key

JCDUMPIBDWUUQW-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC

Canonical SMILES

CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC

Origin of Product

United States

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